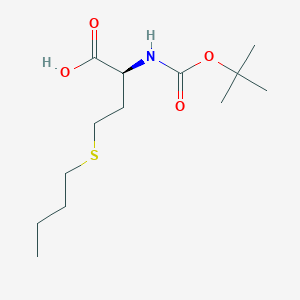

N-(tert-Butoxycarbonyl)-S-butyl-L-homocysteine

説明

N-(tert-Butoxycarbonyl)-S-butyl-L-homocysteine (abbreviated as Boc-S-butyl-L-homocysteine) is a protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. The tert-butoxycarbonyl (Boc) group serves as a temporary protective group for the amine functionality, preventing undesired side reactions during coupling steps . Homocysteine, a sulfur-containing amino acid structurally analogous to cysteine but with an additional methylene (-CH2-) group in its side chain, features an S-butyl substituent (a thioether group) in this compound. This modification enhances lipophilicity and stability, making it valuable for synthesizing peptides with tailored pharmacokinetic properties .

特性

分子式 |

C13H25NO4S |

|---|---|

分子量 |

291.41 g/mol |

IUPAC名 |

(2S)-4-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

InChI |

InChI=1S/C13H25NO4S/c1-5-6-8-19-9-7-10(11(15)16)14-12(17)18-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,17)(H,15,16)/t10-/m0/s1 |

InChIキー |

LXZZDLUCLKSJJD-JTQLQIEISA-N |

異性体SMILES |

CCCCSCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |

正規SMILES |

CCCCSCCC(C(=O)O)NC(=O)OC(C)(C)C |

製品の起源 |

United States |

準備方法

S-alkylation of L-homocysteine

- The thiol group of L-homocysteine is alkylated with an alkyl halide, such as butyl bromide, under basic conditions.

- A typical base used is sodium hydroxide or potassium carbonate in an aqueous or mixed solvent system.

- The reaction is performed at controlled temperature (often room temperature to 40 °C) to minimize side reactions.

- After completion, the product S-butyl-L-homocysteine is isolated by extraction or precipitation.

Boc Protection of the Amino Group

- The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.

- The reaction is generally carried out in an organic solvent like tetrahydrofuran (THF), dioxane, or a water/organic solvent mixture.

- The pH is maintained around 8–10 to prevent racemization of the chiral center.

- The reaction temperature is kept moderate (0–25 °C) for optimal selectivity.

- The reaction mixture is stirred until completion (usually several hours).

- The Boc-protected product is purified by crystallization or chromatography.

A patented method describes a one-pot synthesis of N-tert-butoxycarbonyl amino acids, which can be adapted for N-(tert-Butoxycarbonyl)-S-butyl-L-homocysteine:

- Reagents: L-homocysteine (or its base addition salt), O-tert-butyl S-phenyl thiocarbonate, and a tertiary amine base (e.g., l,l,3,3-tetramethylguanidine).

- Solvent: Strongly polar organic solvents such as dimethyl sulfoxide (DMSO), or mixtures of water and lower alkanols.

- Procedure:

- Heat a solution of L-homocysteine, base, and O-tert-butyl S-phenyl thiocarbonate at 35–85 °C.

- Maintain the pH at about 10 by dropwise addition of base to minimize racemization.

- After completion, treat the reaction mixture with hydrogen peroxide to oxidize unreacted thiophenol.

- Recover the N-Boc protected amino acid by extraction or crystallization.

- This method offers moderate yields (e.g., ~52% in an analogous methionine example) and reduces racemization risk by pH control and mild oxidation steps.

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| S-alkylation | L-Homocysteine + butyl bromide + base (NaOH/K2CO3) | 25–40 | 2–6 hours | 70–85 | Control pH to avoid side reactions |

| Boc Protection | S-butyl-L-homocysteine + Boc2O + base (Et3N) in THF | 0–25 | 3–6 hours | 80–90 | Maintain pH 8–10 to prevent racemization |

| One-pot method (patented) | L-homocysteine + O-tert-butyl S-phenyl thiocarbonate + l,l,3,3-tetramethylguanidine in DMSO | 40–85 | 6–12 hours | ~50–60 | pH controlled addition of base, H2O2 oxidation |

- NMR Characterization: Proton NMR spectra confirm the presence of Boc group (tert-butyl singlet near 1.4 ppm) and the butyl side chain signals (multiplets and triplets in the 0.9–2.7 ppm range).

- Purity and Stereochemistry: Maintaining the reaction pH around 10 minimizes racemization, preserving the L-configuration of homocysteine.

- Oxidation Step: The use of hydrogen peroxide post-reaction oxidizes residual thiophenol, facilitating purification and improving product stability.

- Solvent Effects: Strongly polar solvents like DMSO enhance solubility of reactants and improve reaction rates and yields.

The preparation of N-(tert-Butoxycarbonyl)-S-butyl-L-homocysteine is efficiently achieved by either a two-step S-alkylation followed by Boc protection or a one-pot reaction involving O-tert-butyl S-phenyl thiocarbonate under controlled pH and temperature conditions. The one-pot method provides a streamlined approach with moderate yields and reduced racemization. Analytical data support the structural integrity and purity of the final compound.

化学反応の分析

Types of Reactions: N-(tert-Butoxycarbonyl)-S-butyl-L-homocysteine undergoes various chemical reactions, including:

Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.

Substitution: Nucleophilic substitution reactions where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Substitution: Oxalyl chloride in methanol for mild deprotection.

Major Products:

科学的研究の応用

Medicinal Chemistry

Anticancer Properties

N-(tert-Butoxycarbonyl)-S-butyl-L-homocysteine has been investigated for its anticancer properties. Research indicates that compounds derived from homocysteine can exhibit anti-atherogenic and anticancer effects. For instance, N-homocysteine thiolactonyl retinamide, a related compound, has shown promise in chemoprevention and chemotherapy due to its non-toxic nature when administered in large doses .

Cardiovascular Research

Elevated levels of homocysteine are associated with increased risks of cardiovascular diseases. Studies have explored the relationship between homocysteine levels and myocardial infarction risk, indicating that lowering homocysteine could potentially mitigate cardiovascular risks . N-(tert-Butoxycarbonyl)-S-butyl-L-homocysteine may serve as a tool for investigating these mechanisms further.

Organic Synthesis

Synthetic Methodologies

The compound is utilized in various synthetic pathways for creating homocysteine analogs. Its tert-butoxycarbonyl (Boc) protection allows for selective reactions without interfering with the thiol group of homocysteine. This property is particularly useful in synthesizing complex molecules where functional group protection is crucial .

Biochemical Research

Homocysteine Metabolism Studies

Research involving N-(tert-Butoxycarbonyl)-S-butyl-L-homocysteine contributes to understanding the metabolism of homocysteine and its role in biological systems. It aids in studying enzymatic reactions involving homocysteine derivatives, which can have implications for understanding metabolic disorders related to sulfur amino acids.

Data Table: Summary of Key Studies

Case Studies

-

Cancer Therapy Development

- A study by McCully et al. demonstrated that derivatives of homocysteine could reduce tumor growth in animal models. The incorporation of protective groups like Boc facilitated the synthesis of these derivatives, showcasing their therapeutic potential.

-

Cardiovascular Risk Assessment

- In a longitudinal study assessing cardiovascular health, researchers found that patients with elevated homocysteine levels had a significantly higher incidence of heart disease. The study utilized N-(tert-Butoxycarbonyl)-S-butyl-L-homocysteine to explore metabolic pathways affected by high homocysteine levels.

作用機序

The mechanism of action of N-(tert-Butoxycarbonyl)-S-butyl-L-homocysteine primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in unwanted reactions. Upon deprotection, the free amino group can engage in various biochemical interactions, including enzyme binding and catalysis . The molecular targets and pathways involved depend on the specific application and the nature of the substituted derivatives .

類似化合物との比較

Table 1: Structural and Functional Comparison

Key Differences and Implications

Amino Acid Backbone: Homocysteine’s extended side chain (compared to cysteine) increases steric bulk and alters redox properties, impacting peptide folding and stability . Tyrosine derivatives (e.g., Boc-Tyr-OMe) introduce aromaticity, enabling π-π interactions in peptide structures .

Protective Groups :

- Boc offers acid-labile protection, advantageous in orthogonal deprotection strategies, whereas carbamoyl groups (e.g., N-Methyl-N-phenylcarbamoylglycine) are less common in modern peptide synthesis .

Substituent Effects :

- S-butyl enhances hydrophobicity compared to methyl esters or MOM (methoxymethoxy) groups, influencing membrane permeability in drug candidates .

- Methoxycarbonyl glycine ethyl ester () demonstrates the role of ester groups in modulating reactivity during coupling .

Applications :

- Boc-L-mod-Cys(MOM)-OH is used in enzyme model systems (e.g., galactose oxidase mimics), highlighting specialized roles beyond general peptide synthesis .

- Boc-L-proline derivatives (e.g., ) are pivotal in synthesizing conformationally constrained peptides .

Research Findings and Trends

- Peptide Drug Design : Boc-S-butyl-L-homocysteine’s lipophilicity makes it suitable for improving oral bioavailability of peptide therapeutics .

- Stability : Thioether linkages (as in S-butyl) resist oxidation better than free thiols, enhancing shelf-life in pharmaceutical formulations .

- Synthetic Efficiency: EDCI/DMAP-mediated couplings () remain a gold standard for Boc-protected amino acids, ensuring high yields and minimal racemization .

生物活性

N-(tert-Butoxycarbonyl)-S-butyl-L-homocysteine is a derivative of homocysteine, an amino acid implicated in various biological processes, particularly in the context of sulfur metabolism and cardiovascular health. This compound, with a molecular formula of C13H25NO4S and a molecular weight of approximately 291.41 g/mol, has drawn attention for its potential biological activities and therapeutic applications.

Chemical Structure and Synthesis

The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which is essential in synthetic organic chemistry, particularly in peptide synthesis. The synthesis typically involves multi-step reactions that ensure high yields and purity necessary for biological studies. The unique structure allows it to participate in specific reactivity patterns not observed in simpler derivatives of homocysteine.

Metabolic Pathways

As a homocysteine derivative, N-(tert-Butoxycarbonyl)-S-butyl-L-homocysteine may influence metabolic pathways associated with sulfur-containing amino acids. Elevated levels of homocysteine are linked to cardiovascular diseases, making its derivatives significant in therapeutic research. The compound's interactions with enzymes involved in methylation processes and sulfur metabolism are critical for understanding its biological activity.

- Hyperhomocysteinemia : This condition is an independent risk factor for cardiovascular diseases and other health issues such as cognitive impairment and osteoporosis . The biological activity of homocysteine derivatives, including N-(tert-Butoxycarbonyl)-S-butyl-L-homocysteine, may help elucidate mechanisms underlying these conditions.

Protein Interactions

Research indicates that homocysteine can modify proteins through processes such as S-homocysteinylation , which involves the addition of homocysteine to cysteine residues in proteins. This modification can impair protein function and has been implicated in various pathophysiological conditions . Specifically, studies have shown that:

- Fibronectin : Homocysteinylation alters fibronectin's ability to bind fibrin, which is crucial for blood clotting .

- Transthyretin : Increased levels of homocysteinylated transthyretin have been observed in patients with end-stage renal disease, suggesting a potential biomarker for hyperhomocysteinemia .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to homocysteine:

- Inhibition Studies : Research has demonstrated that N-(tert-Butoxycarbonyl)-S-butyl-L-homocysteine can inhibit enzymes involved in sulfur metabolism. For example, LuxS (S-ribosylhomocysteinase) plays a role in bacterial quorum sensing and is inhibited by analogs of S-ribosylhomocysteine .

- Cellular Effects : In vitro studies have shown that elevated concentrations of homocysteine can lead to cytotoxic effects on various cell types, indicating that derivatives like N-(tert-Butoxycarbonyl)-S-butyl-L-homocysteine may also exhibit similar effects under specific conditions .

- Therapeutic Potential : Given its structural similarities to other biologically active compounds, N-(tert-Butoxycarbonyl)-S-butyl-L-homocysteine holds promise as a therapeutic agent targeting diseases associated with elevated homocysteine levels.

Comparative Analysis

To better understand the uniqueness of N-(tert-Butoxycarbonyl)-S-butyl-L-homocysteine among other homocysteine derivatives, the following table summarizes key characteristics:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Biological Activity |

|---|---|---|---|

| N-(tert-Butoxycarbonyl)-S-butyl-L-homocysteine | C13H25NO4S | 291.41 | Inhibits enzymes related to sulfur metabolism |

| Homocysteine | C4H9NO2S | 135.18 | Associated with cardiovascular diseases |

| S-Ribosylhomocysteine | C8H11N3O5S | 237.26 | Involved in bacterial signaling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。